molecular formula C20H22ClFN4O B11968504 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11968504
M. Wt: 388.9 g/mol
InChI Key: RPKIUFZIZRNHIG-YDZHTSKRSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzyl group, and a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the condensation of the piperazine derivative with 2-chloro-6-fluorobenzaldehyde under specific reaction conditions to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22ClFN4O

Molecular Weight

388.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22ClFN4O/c21-18-7-4-8-19(22)17(18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+

InChI Key

RPKIUFZIZRNHIG-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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